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Compound of Interest

Compound Name: Balipodect

Cat. No.: B612202

A Comparative Review of Balipodect (TAK-063) Phase 1 and Phase 2 Clinical Trial Data

Balipodect (formerly TAK-063) is a selective phosphodiesterase 10A (PDE10A) inhibitor that
was investigated for the treatment of schizophrenia. Clinical development reached Phase 2
before being discontinued due to insufficient efficacy. This guide provides a comparative
summary of the available data from Phase 1 and Phase 2 clinical studies to offer researchers,
scientists, and drug development professionals a comprehensive overview of the compound's
clinical profile.

Mechanism of Action: PDE10A Inhibition

Balipodect exerts its effects by inhibiting the phosphodiesterase 10A (PDE10A) enzyme.
PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the
brain involved in regulating motor function, motivation, and reward. By inhibiting PDE10A,
Balipodect increases the intracellular levels of cyclic adenosine monophosphate (cCAMP) and
cyclic guanosine monophosphate (cGMP), which are important second messengers in
neuronal signaling pathways. The intended therapeutic effect for schizophrenia was to
modulate downstream signaling cascades to ameliorate symptoms.

Below is a diagram illustrating the signaling pathway affected by Balipodect.
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Caption: Balipodect's mechanism of action via PDE10A inhibition.

Phase 1 Clinical Trial Data

Two key Phase 1 studies have been published. The first was a single-rising dose study in
healthy volunteers, and the second was a multiple-rising dose study in healthy Japanese
subjects and subjects with stable schizophrenia.

Study Design and Demographics
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Parameter

Phase 1 (Single-Rising
Dose)

Phase 1 (Multiple-Rising
Dose)

Study Identifier

NCT02370602 (Inferred)

NCT01879722

Participants

84 healthy Japanese and non-

Japanese volunteers[1][2]

62 healthy Japanese subjects
and subjects with stable
schizophrenia receiving
Balipodect, 15 receiving
placebo[3][4]

Dosing Regimen

Single oral doses of 3, 10, 30,
100, 300, or 1000 mg, or
placebo[1][2]

Multiple rising oral doses, once
daily for 7 days[4]

Pharmacokinetic Profile

Parameter

Phase 1 (Single-Rising
Dose)

Phase 1 (Multiple-Rising
Dose)

Absorption (Tmax)

Median of 3 to 4 hours
(fasting); 6 hours (fed)[1][2]

Not explicitly stated, but PK
parameters were comparable
between healthy subjects and

those with schizophrenia[3][4]

Effect of Food

Slowed absorption and

increased oral bioavailability[1]

[2]

Administered with food[4]

Elimination

Renal elimination was
negligible[1][2]

Not explicitly stated

Dose Proportionality

Exposure increased in a dose-

dependent manner[1][2]

Not explicitly stated

Dosing Recommendation

Pharmacokinetic profile

supports once-daily dosing[1]

[2]

A once-daily dose of up to 30
mg was suggested for future
studies[4]

Safety and Tolerability
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Adverse Event Profile

Phase 1 (Single-Rising
Dose)

Phase 1 (Multiple-Rising
Dose)

Most Common AEs

Somnolence (33.3%),
orthostatic tachycardia
(19.7%), and orthostatic
hypotension (9.1%)[1][2]

Somnolence[3][4]

Orthostatic hypotension (1 at

Not explicitly stated, but most

Severe AEs 300 mg) and somnolence (2 at  AEs were mild or moderate[3]
1000 mg)[1][2] [4]
Serious AEs/Deaths None[1][2] No deaths reported[3][4]
6 out of 77 subjects did not
Discontinuations due to AEs None[1][2] complete the study, reasons
not specified[3][4]
Incidence increased with
exposure; higher rate in
Extrapyramidal Symptoms subjects with stable
Infrequent[2]

(EPS)

schizophrenia than in healthy
subjects for equivalent
doses|[3][4]

Phase 2 Clinical Trial Data

A Phase 2 study was conducted to evaluate the efficacy and safety of Balipodect in patients

experiencing an acute exacerbation of schizophrenia.

Study Design and Demographics
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Parameter

Phase 2

Study Identifier

NCT02477020

Participants

164 adults (18-65 years) with an acute
exacerbation of schizophrenia (83 Balipodect,
81 placebo)[5]

Dosing Regimen

20 mg Balipodect or placebo daily for 6 weeks.
Dose de-escalation to 10 mg was permitted for

intolerability[5]

Efficacy Results

The primary endpoint of the study was the change from baseline in the Positive and Negative

Syndrome Scale (PANSS) total score at week 6.

Efficacy Outcome

Result

Primary Endpoint (Change in PANSS Total

Score)

Not met. The least-squares mean difference
versus placebo was -5.46, which was not

statistically significant (p = 0.115)[5]

Secondary Endpoints

Generally supportive of antipsychotic efficacy,

though specific data is not provided[5]

Effect Size

0.308[5]

Study Limitations

The interpretation of the results was confounded
by a high placebo effect and the absence of an

active comparator[5]

Safety and Tolerability
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Adverse Event Profile Phase 2

N Safe and well-tolerated, consistent with Phase 1
General Tolerability

findings[5]
] Most adverse events were mild or moderate in
AE Severity ) ) ) ) )
severity and did not lead to discontinuation[5]
Serious AEs/Deaths No deaths occurred[5]
The incidence of akathisia and dystonia was
Extrapyramidal Symptoms (EPS) more frequent in the Balipodect group compared

to placebo[5]

Experimental Protocols
Phase 1 (Single-Rising Dose) Experimental Workflow

The following diagram outlines the workflow for the single-rising dose Phase 1 study.

Screening of Healthy Randomization into E— 100 mg Cohort Receives
apanese and Non-Japanese Dose Cohorts (3-1000 mg) g Washout Period Second Dose under Follow-up Assessments
(Fasting Condition) and Safety Assessments
Volunteers or Placebo Fed Conditions

Phase 1 Single-Dose Workflow
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Caption: Workflow of the Phase 1 single-rising dose clinical trial.

Methodology Summary: Healthy volunteers were randomized into one of six dose cohorts (3,
10, 30, 100, 300, or 1000 mg) or a placebo group. Each participant received a single oral dose
of Balipodect or placebo under fasting conditions. Following a washout period, participants in
the 100 mg cohort received a second dose under fed conditions to assess the effect of food on
pharmacokinetics. Safety, tolerability, and pharmacokinetic parameters were assessed

throughout the study.[1][2]

Phase 2 Experimental Workflow
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The diagram below illustrates the workflow for the Phase 2 efficacy and safety study.

Phase 2 Efficacy and Safety Workflow
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Caption: Workflow of the Phase 2 clinical trial in schizophrenia patients.

Methodology Summary: Adults aged 18 to 65 diagnosed with schizophrenia and experiencing
an acute exacerbation of psychotic symptoms were included in the study. After discontinuing
any prior psychotropic medications, participants were randomized on a 1:1 basis to receive
either 20 mg of Balipodect or a placebo once daily for six weeks. Efficacy, primarily measured
by the PANSS, and safety were evaluated at weekly visits during the treatment period. The
study allowed for a blinded dose reduction to 10 mg of Balipodect if the 20 mg dose was not

well-tolerated.[5]

Conclusion

The Phase 1 studies of Balipodect demonstrated a manageable safety profile and a
pharmacokinetic profile that supported once-daily dosing. However, the subsequent Phase 2
trial failed to meet its primary efficacy endpoint in patients with an acute exacerbation of
schizophrenia. While secondary endpoints suggested potential antipsychotic activity, the lack of
statistical significance on the primary outcome, coupled with a high placebo response, led to
the discontinuation of its development for this indication. This comparative guide summarizes
the key quantitative data and methodologies from these studies to inform future research in the
field of PDE10A inhibition and antipsychotic drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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